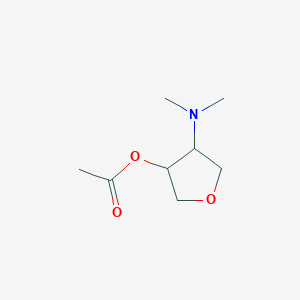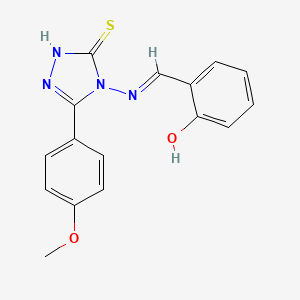![molecular formula C22H22N2O3S B12008432 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist ein komplexes organisches Molekül, das zur Klasse der Thiazolobenzimidazole gehört. Die Struktur dieser Verbindung zeichnet sich durch einen Thiazolo[3,2-a]benzimidazol-Kern aus, der mit einem Benzyliden-Rest verschmolzen ist, der mit Butoxy- und Ethoxygruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet typischerweise einen mehrstufigen Prozess:
Bildung des Thiazolobenzimidazol-Kerns: Der erste Schritt beinhaltet die Synthese des Thiazolobenzimidazol-Kerns. Dies kann durch die Cyclisierung geeigneter Vorläufer wie o-Phenylendiamin und α-Halogenkohlenwasserstoffe unter sauren oder basischen Bedingungen erreicht werden.
Einführung des Benzyliden-Restes: Der nächste Schritt beinhaltet die Kondensation des Thiazolobenzimidazol-Kerns mit einem substituierten Benzaldehyd. In diesem Fall wird 4-Butoxy-3-ethoxybenzaldehyd verwendet. Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittelwahl und Reaktionszeit, wäre entscheidend, um die Ausbeute zu maximieren und die Kosten zu minimieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzyliden-Rest. Übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können am Benzyliden-Rest unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung des entsprechenden Benzyl-Derivats führt.
Substitution: Die Ethoxy- und Butoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden. Beispielsweise kann die Behandlung mit starken Nukleophilen wie Natriummethoxid diese Gruppen durch Methoxygruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem oder saurem Medium.
Reduktion: Natriumborhydrid in Ethanol oder Methanol.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Einführung von Hydroxyl- oder Carbonylgruppen.
Reduktion: Bildung von Benzyl-Derivaten.
Substitution: Ersatz von Ethoxy- und Butoxygruppen durch andere Alkoxygruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
Biologisch hat sich diese Verbindung in verschiedenen Assays für ihr Potenzial in Bezug auf antimikrobielle, antifungale und Antikrebsaktivität gezeigt. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem wertvollen Kandidaten für die Entdeckung und Entwicklung von Medikamenten.
Medizin
In der Medizin wird die Verbindung wegen ihrer möglichen therapeutischen Wirkungen untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten molekularen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten macht.
Industrie
Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden. Ihre einzigartige chemische Struktur ermöglicht die Modifizierung ihrer physikalischen und chemischen Eigenschaften, wodurch sie für verschiedene industrielle Anwendungen geeignet ist.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie der Hemmung der Enzymaktivität, der Modulation der Rezeptorsignalisierung oder der Störung von Protein-Protein-Interaktionen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the modification of its physical and chemical properties, making it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2Z)-2-(4-Methoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Butoxygruppe.
(2Z)-2-(4-Butoxy-3-methoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.
(2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-thion: Ähnliche Struktur, aber mit einer Thiongruppe anstelle einer Ketongruppe.
Einzigartigkeit
Die Einzigartigkeit von (2Z)-2-(4-Butoxy-3-ethoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen. Das Vorhandensein von sowohl Butoxy- als auch Ethoxygruppen zusammen mit dem Thiazolobenzimidazol-Kern sorgt für einen einzigartigen Satz chemischer und biologischer Eigenschaften, der ihn von ähnlichen Verbindungen unterscheidet. Diese Einzigartigkeit macht ihn zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C22H22N2O3S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H22N2O3S/c1-3-5-12-27-18-11-10-15(13-19(18)26-4-2)14-20-21(25)24-17-9-7-6-8-16(17)23-22(24)28-20/h6-11,13-14H,3-5,12H2,1-2H3/b20-14- |
InChI-Schlüssel |
GIHIZXMFKMZSAI-ZHZULCJRSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)


![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)


![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)


